molecular formula C8H19N3O B1265526 2-(Dipropylamino)acetohydrazide CAS No. 2644-34-0

2-(Dipropylamino)acetohydrazide

Cat. No.: B1265526
CAS No.: 2644-34-0
M. Wt: 173.26 g/mol
InChI Key: MOXTXJCVFAWXTI-UHFFFAOYSA-N
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Description

2-(Dipropylamino)acetohydrazide is a chemical compound with the molecular formula C8H19N3O.

Preparation Methods

The synthesis of 2-(Dipropylamino)acetohydrazide and its derivatives has been reported in several studies. The synthetic routes typically involve the reaction of dipropylamine with acetohydrazide under controlled conditions. Industrial production methods may vary, but they generally follow similar principles to ensure high purity and yield.

Chemical Reactions Analysis

2-(Dipropylamino)acetohydrazide undergoes various types of chemical reactions, including oxidation, reduction, and substitution . Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2-(Dipropylamino)acetohydrazide is a versatile compound used in diverse scientific research applications. It aids in the investigation of various processes, including drug discovery, organic synthesis, and biological studies.

Mechanism of Action

The mechanism of action of 2-(Dipropylamino)acetohydrazide involves its interaction with specific molecular targets and pathways . The compound may exert its effects through modulation of antioxidant and inflammatory signaling pathways, as well as interactions with enzymes and receptors involved in these processes .

Comparison with Similar Compounds

2-(Dipropylamino)acetohydrazide can be compared with other similar compounds, such as cyanoacetohydrazides and sulindac acetohydrazide derivatives . These compounds share some structural similarities but differ in their specific chemical properties and applications. The uniqueness of this compound lies in its specific molecular structure and the range of reactions it can undergo .

Properties

IUPAC Name

2-(dipropylamino)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19N3O/c1-3-5-11(6-4-2)7-8(12)10-9/h3-7,9H2,1-2H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOXTXJCVFAWXTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)CC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70181032
Record name Glycine, N,N-dipropyl-, hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70181032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2644-34-0
Record name N,N-Dipropylglycine hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2644-34-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycine, N,N-dipropyl-, hydrazide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002644340
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glycine, N,N-dipropyl-, hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70181032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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